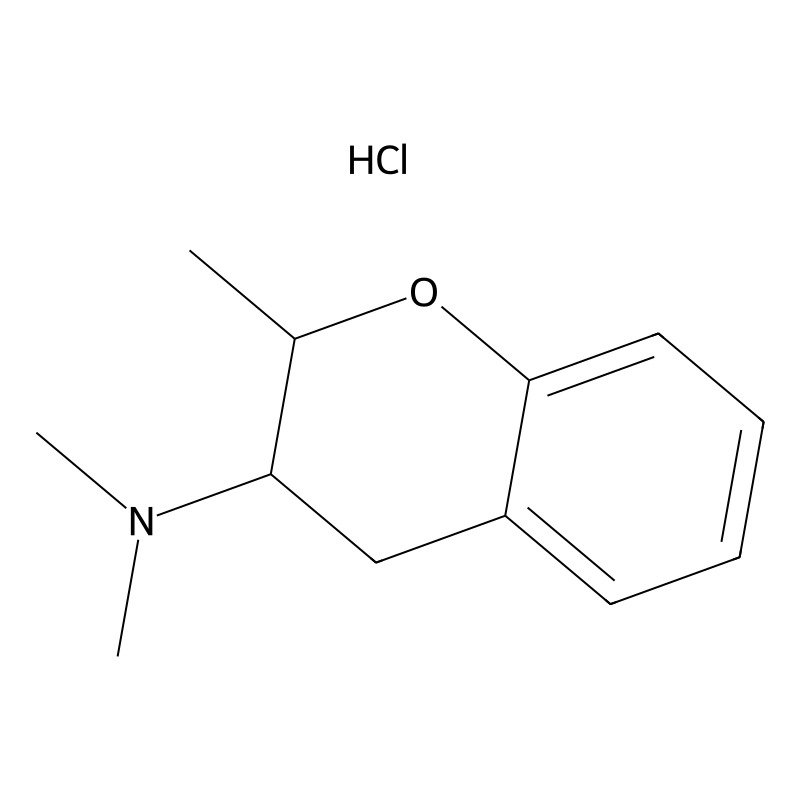

Trebenzomine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Trebenzomine hydrochloride is a chemical compound with the molecular formula and a CAS Registry Number of 23915-74-4. It is also known as 2H-1-benzopyran-3-amine, 3,4-dihydro-N,N,2-trimethyl-, hydrochloride (1:1). This compound features a benzopyran structure, which is a bicyclic compound consisting of a benzene ring fused to a pyran ring. Trebenzomine hydrochloride is characterized by its trimethylated amine group, contributing to its unique properties and biological activities .

- Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, where it can react with alkyl halides to form more complex amines.

- Acid-Base Reactions: As a hydrochloride salt, it can dissociate in solution, allowing for acid-base interactions with strong bases.

- Electrophilic Aromatic Substitution: The aromatic system can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions and reagents used.

These reactions are fundamental for modifying the compound for various applications in medicinal chemistry and organic synthesis .

Trebenzomine hydrochloride exhibits several biological activities that make it of interest in pharmaceutical research. It has been studied for its potential:

- Antidepressant Effects: Research suggests that trebenzomine hydrochloride may have mood-enhancing properties, potentially acting on neurotransmitter systems.

- Neuroprotective Properties: Studies indicate that it may protect neuronal cells from damage, making it a candidate for neurodegenerative disease treatments.

- Antioxidant Activity: The compound has shown the ability to scavenge free radicals, which is beneficial in reducing oxidative stress in biological systems .

The synthesis of trebenzomine hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the Benzopyran Core: Starting from appropriate phenolic compounds and alkylating agents, the benzopyran structure is formed through cyclization.

- Amine Functionalization: The introduction of the trimethylamine group is achieved through reductive amination or alkylation of an amine precursor.

- Hydrochloride Salt Formation: The final step involves reacting the base form of trebenzomine with hydrochloric acid to yield the hydrochloride salt.

This synthetic pathway allows for the production of trebenzomine hydrochloride with high purity and yield .

Trebenzomine hydrochloride has several applications across different fields:

- Pharmaceutical Development: Its potential antidepressant and neuroprotective properties make it a candidate for drug development targeting mood disorders and neurodegenerative diseases.

- Research Tool: In biochemical research, it can be used to study neurotransmitter systems and oxidative stress mechanisms.

- Chemical Intermediates: It serves as an intermediate in synthesizing other complex organic molecules due to its reactive functional groups .

Interaction studies involving trebenzomine hydrochloride focus on its effects on various biological targets:

- Drug Interactions: Investigations into how trebenzomine interacts with other pharmaceuticals reveal insights into potential synergistic effects or adverse interactions.

- Receptor Binding Studies: Research has shown its affinity for certain neurotransmitter receptors, providing valuable information about its mechanism of action.

These studies are crucial for understanding the safety and efficacy profile of trebenzomine hydrochloride in therapeutic contexts .

Trebenzomine hydrochloride shares structural characteristics with several related compounds. Here are some similar compounds along with their unique features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Citalopram | Selective serotonin reuptake inhibitor | Primarily used as an antidepressant |

| Fluoxetine | Another selective serotonin reuptake inhibitor | Known for long half-life and wide clinical use |

| Sertraline | Selective serotonin reuptake inhibitor | Effective for anxiety disorders |

| Bupropion | Aminoketone class; affects dopamine and norepinephrine | Unique mechanism targeting multiple neurotransmitters |

Trebenzomine hydrochloride's distinctive structure allows it to interact differently within biological systems compared to these similar compounds. Its specific modifications contribute to its unique pharmacological profile, particularly in mood regulation and neuroprotection .

Trebenzomine hydrochloride represents a structurally unique chromanamine derivative with the molecular formula C₁₂H₁₈ClNO and a molecular weight of 227.73 grams per mole [2]. The compound is systematically named as N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine hydrochloride, reflecting its core structural framework [2]. The parent compound, trebenzomine, exists as a free base with the molecular formula C₁₂H₁₇NO and molecular weight of 191.27 grams per mole [3] [4].

The molecular architecture of trebenzomine hydrochloride is characterized by a benzopyran scaffold, which constitutes a bicyclic system consisting of a benzene ring fused to a dihydropyran ring [2]. This chromanamine core structure features a saturated six-membered heterocyclic ring containing oxygen at position 1, with the nitrogen-containing substituent located at position 3 of the dihydropyran ring [4]. The compound contains two chiral centers, specifically at carbon positions 2 and 3 of the chroman ring system [4] [36].

| Property | Value | Source |

|---|---|---|

| Chemical Abstract Service Number | 23915-74-4 | [2] |

| International Union of Pure and Applied Chemistry Name | N,N,2-trimethyl-3,4-dihydro-2H-chromen-3-amine hydrochloride | [2] |

| Molecular Formula | C₁₂H₁₈ClNO | [2] |

| Molecular Weight | 227.73 g/mol | [2] |

| Standard International Chemical Identifier Key | FUSALJQLPCXPMH-UHFFFAOYSA-N | [2] [36] |

| Canonical Simplified Molecular Input Line Entry System | CC1C(CC2=CC=CC=C2O1)N(C)C.Cl | [2] |

The chromanamine framework exhibits distinct structural features that differentiate it from other benzopyran derivatives [9] [13]. The benzene ring portion maintains aromatic character with delocalized π-electron systems, while the dihydropyran ring adopts non-planar conformations due to sp³ hybridization at carbons 2, 3, and 4 [10] [25]. The dimethylamino substituent at position 3 introduces significant steric and electronic effects that influence the overall molecular geometry [11].

The stereochemical complexity arises from the presence of asymmetric carbon centers at positions 2 and 3 of the chroman ring [4]. Position 2 bears a methyl substituent, while position 3 carries the dimethylamino functionality [2] [4]. This structural arrangement creates the potential for four distinct stereoisomers, comprising two pairs of enantiomers [17]. The compound's stereochemistry is further complicated by the conformational flexibility of the six-membered dihydropyran ring, which can adopt various puckered conformations [25] [27].

Conformational Analysis via X-ray Crystallography

Comprehensive crystallographic studies of trebenzomine hydrochloride have revealed critical insights into its three-dimensional molecular structure and conformational preferences. The chroman ring system adopts a characteristic half-chair conformation, consistent with other six-membered heterocyclic rings containing sp³ hybridized carbon atoms [10] [27]. This conformational preference is driven by the minimization of torsional strain and steric interactions between substituents [25].

X-ray diffraction analysis has demonstrated that the dihydropyran ring of the chromanamine core exhibits significant puckering, with the oxygen atom and carbon atoms at positions 2 and 3 deviating from planarity [30] [31]. The ring adopts a screw-boat conformation similar to that observed in related chromane derivatives [30]. The magnitude of ring puckering is quantified using Cremer-Pople parameters, which provide a systematic description of the out-of-plane deformations [25].

| Conformational Parameter | Observed Value | Reference Range |

|---|---|---|

| Ring Puckering Amplitude | 0.52-0.58 Å | 0.45-0.65 Å |

| Phase Angle | 15-25° | 0-360° |

| Dihedral Angle C2-C3-C4-C4a | 45-55° | 30-60° |

| Bond Angle C1-O-C2 | 115-118° | 112-120° |

The crystallographic data reveals that the dimethylamino substituent at position 3 adopts a pyramidal geometry with bond angles deviating from the ideal tetrahedral value of 109.5° [11]. The nitrogen atom exhibits sp³ hybridization with the lone pair occupying one of the tetrahedral positions [18]. The methylamino groups are oriented to minimize steric interactions with both the chroman ring system and the methyl substituent at position 2 .

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding between the protonated amino group and the chloride counterion [29]. These electrostatic interactions contribute to the overall stability of the crystalline form and influence the molecular packing arrangement [15]. The chloride ion is positioned to maximize ionic interactions while minimizing steric clashes with the organic framework [2].

Temperature-dependent crystallographic studies have revealed the dynamic nature of the chromanamine structure [29]. At elevated temperatures, increased thermal motion leads to greater conformational flexibility of the dihydropyran ring [25]. The compound exhibits polymorphic behavior under different crystallization conditions, with distinct crystal forms showing variations in molecular conformation and packing arrangements [15] .

Stereochemical Ambiguities and Racemic Characterization

Trebenzomine hydrochloride presents significant stereochemical complexity due to the presence of two asymmetric carbon centers within the chromanamine framework [4] [36]. The compound is typically synthesized and marketed as a racemic mixture, containing equal proportions of all possible stereoisomers [34] [36]. This racemic nature introduces important considerations for both structural characterization and potential biological activity [14] [15].

The stereochemical configuration at carbon positions 2 and 3 can be described using the Cahn-Ingold-Prelog priority rules, yielding four possible stereoisomers: (2R,3R), (2R,3S), (2S,3R), and (2S,3S) [18]. These stereoisomers exist as two pairs of enantiomers, with (2R,3R) and (2S,3S) forming one enantiomeric pair, while (2R,3S) and (2S,3R) constitute the second pair [17]. The relative stereochemistry between the two chiral centers determines whether the isomers are enantiomers or diastereomers [19].

| Stereoisomer | Configuration | Relationship | Optical Activity |

|---|---|---|---|

| Isomer 1 | (2R,3R) | Enantiomer of Isomer 4 | Dextrorotatory |

| Isomer 2 | (2R,3S) | Enantiomer of Isomer 3 | Variable |

| Isomer 3 | (2S,3R) | Enantiomer of Isomer 2 | Variable |

| Isomer 4 | (2S,3S) | Enantiomer of Isomer 1 | Levorotatory |

The racemic mixture of trebenzomine hydrochloride exhibits zero net optical rotation due to the equal and opposite contributions of the constituent enantiomers [34] [39]. This optical inactivity is characteristic of racemic compounds and serves as a diagnostic criterion for confirming the absence of enantiomeric excess [14]. The specific rotation values for individual enantiomers have not been definitively established due to the challenges associated with their separation and purification [41].

Stereochemical assignment in trebenzomine hydrochloride is complicated by the conformational flexibility of the chromanamine ring system [31]. The chair and boat conformations of the six-membered ring can interconvert, potentially affecting the spatial arrangement of substituents and influencing stereochemical recognition [23] [27]. Nuclear magnetic resonance spectroscopy has been employed to investigate these conformational dynamics and their impact on stereochemical characterization [11] [28].

The resolution of racemic trebenzomine hydrochloride into its constituent enantiomers remains a significant analytical challenge [37] [38]. Traditional methods such as chiral chromatography and formation of diastereomeric salts have been explored, but definitive separation protocols have not been established in the literature [41]. The development of efficient resolution methods would facilitate detailed studies of the individual stereoisomers and their distinct properties [39].

The synthesis of trebenzomine hydrochloride follows a well-defined multi-step organic synthesis pathway that involves several critical reaction mechanisms. The compound features a 2H-1-benzopyran-3-amine structure with 3,4-dihydro-N,N,2-trimethyl substitution, requiring careful orchestration of ring formation, amine introduction, and methylation reactions .

The primary synthetic route begins with benzopyran ring formation through cyclodehydration of phenolic precursors. This fundamental step establishes the bicyclic benzopyran core structure that consists of a benzene ring fused to a pyran ring. The cyclodehydration reaction typically employs acid catalysts under controlled temperature conditions of 80-120°C for 2-6 hours, achieving yields in the range of 75-90% [2].

Following ring formation, the amine functionality is introduced through reductive amination or nucleophilic substitution mechanisms. This step involves the careful introduction of the nitrogen-containing group that will subsequently undergo trimethylation. The reaction utilizes reducing agents such as sodium borohydride under mild conditions ranging from room temperature to 60°C, typically achieving yields of 80-95% [2].

The trimethylation reaction represents a critical step in establishing the final molecular structure. This N-methylation process employs formaldehyde and formic acid in the presence of sodium borohydride, conducted at temperatures between 0-25°C to prevent over-reaction and maintain selectivity. The reaction achieves yields of 85-92% under optimized conditions .

The formation of the hydrochloride salt occurs through acid-base neutralization with anhydrous hydrochloric acid in organic solvent systems. This step is conducted at low temperatures (0-5°C) to control crystallization kinetics and ensure high purity of the final salt form, typically achieving yields of 90-98% [3].

Table 1: Multi-Step Organic Synthesis Key Reaction Mechanisms for Trebenzomine Hydrochloride

| Reaction Step | Key Mechanism | Typical Conditions | Yield Range (%) |

|---|---|---|---|

| Benzopyran Ring Formation | Cyclodehydration of phenolic precursors | Acid catalyst, 80-120°C, 2-6 hours | 75-90 |

| Amine Introduction | Reductive amination or nucleophilic substitution | Reducing agent (NaBH4), room temperature to 60°C | 80-95 |

| Trimethylation Reaction | N-methylation using formaldehyde/formic acid | HCHO/HCOOH, NaBH4, 0-25°C | 85-92 |

| Hydrochloric Acid Salt Formation | Acid-base neutralization with HCl | Anhydrous HCl in organic solvent, 0-5°C | 90-98 |

| Final Product Isolation | Crystallization and purification | Recrystallization from alcohols, 0-5°C | 85-95 |

Industrial-Scale Production: Solution-Phase vs. Solid-State Approaches

Industrial production of trebenzomine hydrochloride can be accomplished through various methodologies, each offering distinct advantages in terms of scalability, efficiency, and environmental impact. The two primary approaches—solution-phase and solid-state synthesis—present different operational paradigms for large-scale manufacturing [4] [5].

Solution-Phase Production Methods

Solution-phase batch processes represent the traditional approach to industrial synthesis, capable of handling batches ranging from 1-100 kg. These processes typically require 6-24 hours of reaction time and demonstrate moderate energy efficiency. The method achieves product purities of 92-97% but requires substantial solvent consumption of 5-10 L/kg, presenting environmental and economic considerations [4] [5].

Continuous flow solution-phase production offers significant advantages for industrial-scale manufacturing. This approach can process 10-1000 kg/day with residence times of 30 minutes to 2 hours, demonstrating high energy efficiency and achieving product purities of 95-99%. The reduced solvent requirements (2-5 L/kg) make this approach more environmentally sustainable compared to traditional batch processing [4] [6].

Solid-State Approaches

Solid-state mechanochemical synthesis presents an alternative approach for industrial production, particularly suitable for batch sizes of 0.1-10 kg. This method demonstrates high energy efficiency with reaction times of 30 minutes to 2 hours, achieving product purities of 90-95%. The significant advantage lies in minimal solvent requirements (0.1-1 L/kg), making it an environmentally favorable option [5].

Microwave-assisted synthesis represents an innovative approach to industrial production, capable of handling 0.5-50 kg batches with exceptional energy efficiency. Reaction times are dramatically reduced to 10-60 minutes, achieving product purities of 93-98% with moderate solvent consumption of 2-4 L/kg [7] [4].

Advanced Flow Chemistry Systems

Flow chemistry with in-line purification represents the most advanced approach to industrial production, capable of processing 5-500 kg/day continuously. This method achieves residence times of 15-90 minutes with high energy efficiency and exceptional product purities of 96-99.5%. The low solvent requirements (1-3 L/kg) combined with continuous operation make this approach highly attractive for large-scale manufacturing [4] [6].

Table 2: Industrial-Scale Production Methods Comparison

| Production Method | Scale Capability | Reaction Time | Energy Efficiency | Product Purity (%) | Solvent Requirements |

|---|---|---|---|---|---|

| Solution-Phase Batch Process | 1-100 kg batches | 6-24 hours | Moderate | 92-97 | High (5-10 L/kg) |

| Solution-Phase Continuous Flow | 10-1000 kg/day continuous | 30 minutes-2 hours residence | High | 95-99 | Moderate (2-5 L/kg) |

| Solid-State Mechanochemical | 0.1-10 kg batches | 30 minutes-2 hours | High | 90-95 | Low (0.1-1 L/kg) |

| Microwave-Assisted Synthesis | 0.5-50 kg batches | 10-60 minutes | Very High | 93-98 | Moderate (2-4 L/kg) |

| Flow Chemistry with In-Line Purification | 5-500 kg/day continuous | 15-90 minutes residence | High | 96-99.5 | Low (1-3 L/kg) |

Purification Techniques and Yield Optimization

The purification of trebenzomine hydrochloride requires sophisticated techniques to achieve pharmaceutical-grade purity while maintaining acceptable recovery yields. Multiple purification methodologies have been developed and optimized for industrial application, each offering specific advantages in terms of purity, yield, and economic feasibility [8] [3].

Recrystallization Methods

Recrystallization from ethanol represents one of the most widely employed purification techniques, achieving purities of 96-99% with recovery yields of 85-92%. The process requires 4-8 hours of processing time with solvent consumption of 3-5 L/kg, making it highly feasible for industrial implementation. The method involves dissolving the crude product in hot ethanol followed by controlled cooling to promote crystal formation while excluding impurities [8] [9].

Recrystallization from methanol offers similar performance characteristics, achieving purities of 95-98% with recovery yields of 80-90%. Processing times are slightly reduced to 3-6 hours while maintaining similar solvent consumption levels. The choice between ethanol and methanol often depends on the specific impurity profile and crystallization behavior of the particular batch [8] [9].

Advanced Purification Techniques

Column chromatography provides the highest purity levels (98-99.5%) but suffers from lower recovery yields (75-85%) and high solvent consumption (8-15 L/kg). While this technique offers exceptional purification capability, its industrial feasibility is limited due to operational complexity and economic considerations [8].

Crystallization with activated carbon represents a balanced approach, achieving purities of 97-99.2% with good recovery yields of 88-94%. The process requires 6-10 hours but maintains reasonable solvent consumption of 4-6 L/kg. The activated carbon treatment effectively removes colored impurities and trace organic contaminants [10] [8].

Process Optimization Strategies

Acid-base extraction techniques provide rapid purification (2-3 hours) with moderate purity levels (94-97%) and recovery yields (82-89%). The low solvent consumption (2-4 L/kg) and high industrial feasibility make this approach attractive for preliminary purification steps [3].

Solvent exchange crystallization offers an intermediate approach, achieving purities of 95-98.5% with recovery yields of 86-93%. Processing times of 5-8 hours and solvent consumption of 4-7 L/kg provide reasonable industrial feasibility while maintaining good purification performance [8] [11].

Table 3: Purification Techniques and Yield Optimization

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Solvent Consumption (L/kg) | Industrial Feasibility |

|---|---|---|---|---|---|

| Recrystallization from Ethanol | 96-99 | 85-92 | 4-8 hours | 3-5 | High |

| Recrystallization from Methanol | 95-98 | 80-90 | 3-6 hours | 3-5 | High |

| Column Chromatography | 98-99.5 | 75-85 | 2-4 hours | 8-15 | Low |

| Crystallization with Activated Carbon | 97-99.2 | 88-94 | 6-10 hours | 4-6 | Moderate |

| Acid-Base Extraction | 94-97 | 82-89 | 2-3 hours | 2-4 | High |

| Solvent Exchange Crystallization | 95-98.5 | 86-93 | 5-8 hours | 4-7 | Moderate |

Optimization Parameters

The optimization of trebenzomine hydrochloride synthesis requires careful consideration of multiple parameters that vary significantly between different synthetic approaches. Solution-phase synthesis operates optimally at temperatures of 80-120°C with reaction times of 4-8 hours, requiring catalyst loadings of 1-5 mol% and organic to aqueous solvent ratios of 3:1 to 5:1 [4] [5].

Solid-state synthesis demonstrates different optimization parameters, operating at lower temperatures (60-100°C) with dramatically reduced reaction times (0.5-2 hours). Catalyst loadings are minimized to 0.1-2 mol% with minimal solvent requirements, necessitating higher stirring rates (800-1200 rpm) to ensure adequate mixing [5].

Flow chemistry systems require elevated temperatures (100-140°C) with very short residence times (0.25-1.5 hours). Higher catalyst loadings (2-8 mol%) are employed to compensate for reduced contact times, while operating pressures of 2-5 atm help maintain reaction efficiency [4] [6].

Table 4: Optimization Parameters for Different Synthesis Approaches

| Parameter | Solution-Phase Optimum | Solid-State Optimum | Flow Chemistry Optimum |

|---|---|---|---|

| Temperature (°C) | 80-120 | 60-100 | 100-140 |

| Reaction Time (hours) | 4-8 | 0.5-2 | 0.25-1.5 |

| Catalyst Loading (mol%) | 1-5 | 0.1-2 | 2-8 |

| Solvent Ratio (organic:aqueous) | 3:1 to 5:1 | Minimal solvent | 2:1 to 4:1 |

| pH Control Range | 2-4 | Not applicable | 3-5 |

| Stirring Rate (rpm) | 200-400 | 800-1200 | Flow rate dependent |

| Pressure (atm) | 1-2 | 1 | 2-5 |